molecular formula C43H54N6O8S2 B15185027 Glimy CAS No. 949116-28-3

Glimy

Cat. No.: B15185027
CAS No.: 949116-28-3
M. Wt: 847.1 g/mol
InChI Key: LPUABPUGKFRHNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glimepiride involves several synthetic steps. One common method starts with the reaction of 4-methylcyclohexyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions to yield Glimepiride .

Industrial Production Methods

Industrial production of Glimepiride typically involves large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Glimepiride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Glimepiride .

Scientific Research Applications

Glimepiride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glimepiride is unique among sulfonylureas due to its longer duration of action and lower risk of hypoglycemia and weight gain. It also has fewer cardiovascular effects compared to other sulfonylureas, making it a safer option for patients with cardiovascular concerns .

Properties

CAS No.

949116-28-3

Molecular Formula

C43H54N6O8S2

Molecular Weight

847.1 g/mol

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)

InChI Key

LPUABPUGKFRHNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

Origin of Product

United States

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